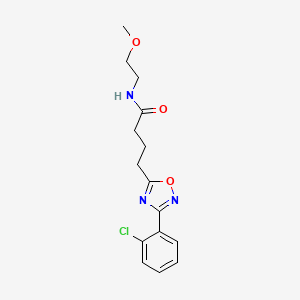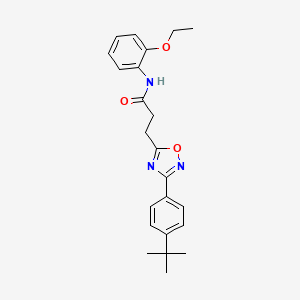
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide, commonly known as TBOA, is a potent and selective inhibitor of glutamate transporters. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. In
Mécanisme D'action
TBOA selectively inhibits the excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, TBOA increases the extracellular concentration of glutamate, leading to enhanced synaptic transmission. This mechanism of action has been shown to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, which enhances synaptic transmission. TBOA has also been shown to improve cognitive function in animal models of neurological disorders. Additionally, TBOA has been shown to have neuroprotective effects in animal models of stroke and ischemia.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of EAATs, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. However, TBOA has some limitations for lab experiments. It has a short half-life, which can make it difficult to administer in animal models. Additionally, TBOA can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for TBOA research. One area of interest is the potential therapeutic applications of TBOA in neurological disorders. Further studies are needed to determine the optimal dosage and administration of TBOA for these conditions. Another area of interest is the development of more potent and selective inhibitors of EAATs. These inhibitors could have even greater therapeutic potential than TBOA. Finally, further studies are needed to fully understand the biochemical and physiological effects of TBOA and its potential off-target effects.
Conclusion
In conclusion, TBOA is a potent and selective inhibitor of glutamate transporters that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. Its ability to enhance synaptic transmission and improve cognitive function has been demonstrated in animal models of neurological disorders. Further research is needed to determine the optimal dosage and administration of TBOA for these conditions and to fully understand its biochemical and physiological effects.
Méthodes De Synthèse
TBOA can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzohydrazide with ethyl acetoacetate, followed by cyclization with phosphoryl chloride and finally, reaction with 2-ethoxybenzoyl chloride. The product is then purified through column chromatography to obtain TBOA in its pure form.
Applications De Recherche Scientifique
TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and ischemia. It has been shown to increase the extracellular concentration of glutamate, a neurotransmitter that plays a crucial role in the central nervous system. TBOA's ability to inhibit glutamate transporters has been shown to enhance synaptic transmission and improve cognitive function in animal models of neurological disorders.
Propriétés
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-5-28-19-9-7-6-8-18(19)24-20(27)14-15-21-25-22(26-29-21)16-10-12-17(13-11-16)23(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLAGWTUSORJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

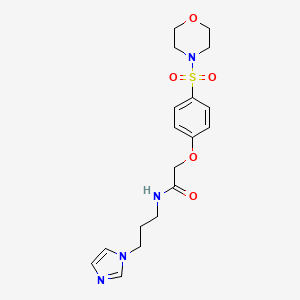
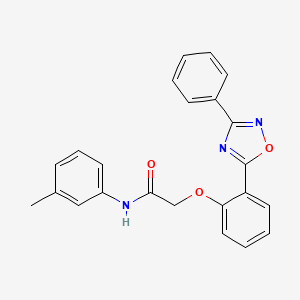
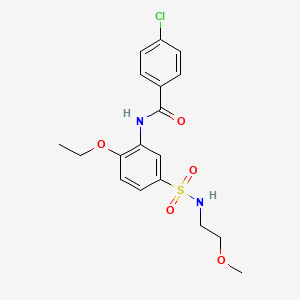
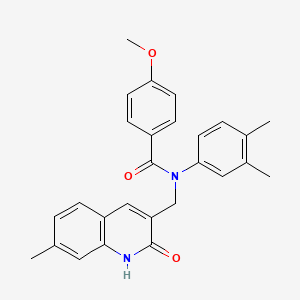
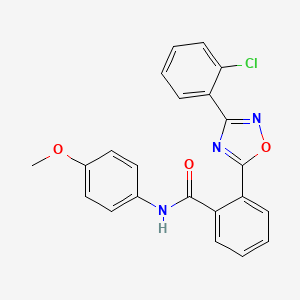
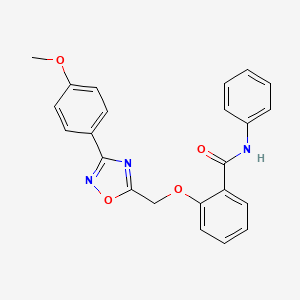

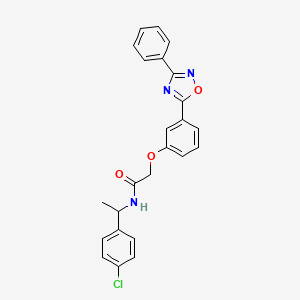
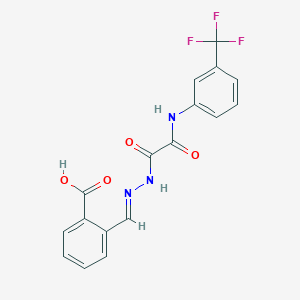
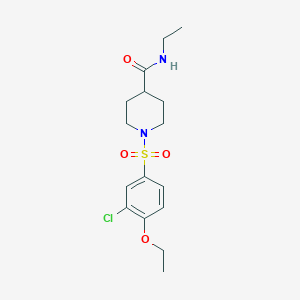
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
